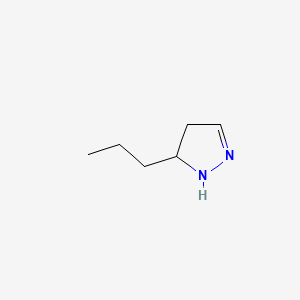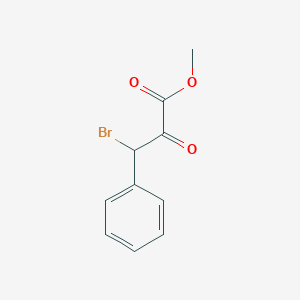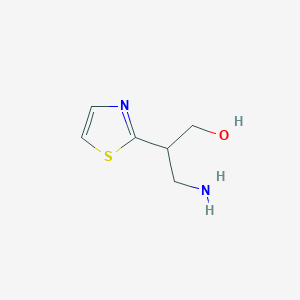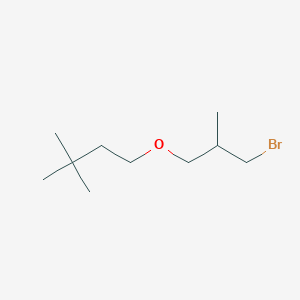
1-(3-Bromo-2-methylpropoxy)-3,3-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-methylpropoxy)-3,3-dimethylbutane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a methylpropoxy group, which is further connected to a dimethylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methylpropoxy)-3,3-dimethylbutane typically involves the reaction of 3-bromo-2-methylpropene with 3,3-dimethylbutanol under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is conducted at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-methylpropoxy)-3,3-dimethylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to promote the elimination reaction.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation Reactions: Alcohols, aldehydes, and carboxylic acids are formed depending on the extent of oxidation.
Scientific Research Applications
1-(3-Bromo-2-methylpropoxy)-3,3-dimethylbutane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-methylpropoxy)-3,3-dimethylbutane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to act as a versatile intermediate in various chemical reactions, facilitating the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the dimethylbutane backbone.
3-Bromo-2-methylpropene: Contains a double bond, making it more reactive in certain types of reactions.
1-Bromo-3-methyl-2-butene: Similar in structure but has a different arrangement of the bromine atom and methyl groups.
Uniqueness
1-(3-Bromo-2-methylpropoxy)-3,3-dimethylbutane is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its structure allows for a wide range of chemical transformations, making it a valuable compound in synthetic organic chemistry and industrial applications.
Properties
Molecular Formula |
C10H21BrO |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
1-(3-bromo-2-methylpropoxy)-3,3-dimethylbutane |
InChI |
InChI=1S/C10H21BrO/c1-9(7-11)8-12-6-5-10(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
RUTMFEBWJOAQCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCC(C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


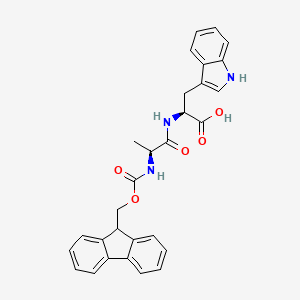
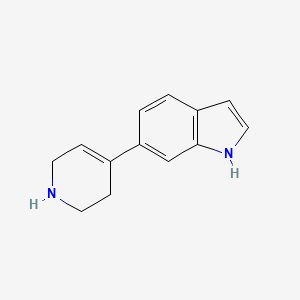
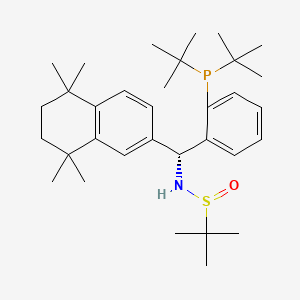
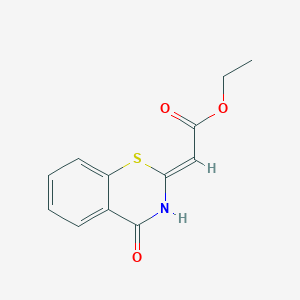
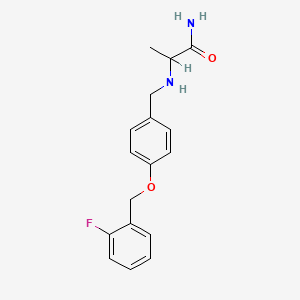
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
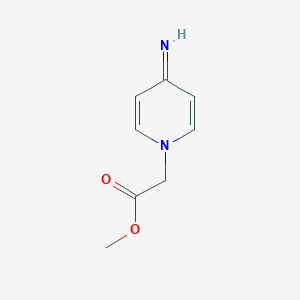
![Dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B13651722.png)
